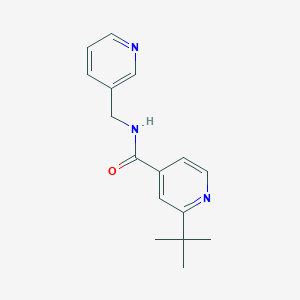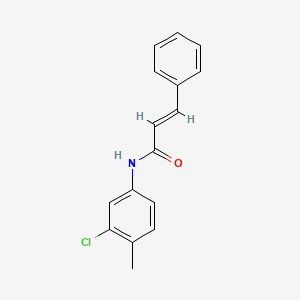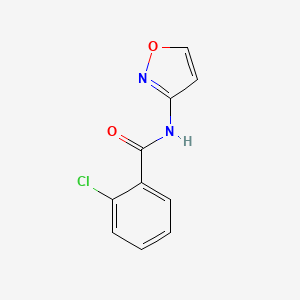
N-(3-chloro-4-methylphenyl)-4-isopropoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-4-isopropoxybenzamide, also known as CI-977, is a synthetic compound that belongs to the benzamide class of opioids. It has been extensively studied for its potential use in pain management and addiction treatment.
Wirkmechanismus
N-(3-chloro-4-methylphenyl)-4-isopropoxybenzamide acts as a selective delta opioid receptor agonist, which means that it binds to and activates the delta opioid receptor. This leads to the modulation of pain and addiction responses. N-(3-chloro-4-methylphenyl)-4-isopropoxybenzamide has been shown to have a higher affinity for the delta opioid receptor than other opioids, such as morphine and fentanyl.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-4-isopropoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, as well as to reduce the development of opioid tolerance and dependence. N-(3-chloro-4-methylphenyl)-4-isopropoxybenzamide has also been shown to have a lower potential for respiratory depression and other adverse effects compared to other opioids.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-methylphenyl)-4-isopropoxybenzamide has several advantages for lab experiments. It has a high affinity for the delta opioid receptor, making it a useful tool for studying the role of this receptor in pain and addiction responses. N-(3-chloro-4-methylphenyl)-4-isopropoxybenzamide also has a lower potential for respiratory depression and other adverse effects compared to other opioids, making it a safer choice for animal studies. However, N-(3-chloro-4-methylphenyl)-4-isopropoxybenzamide's selectivity for the delta opioid receptor may limit its usefulness in studying other opioid receptors.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-methylphenyl)-4-isopropoxybenzamide. One area of interest is its potential use in addiction treatment. Studies have shown that N-(3-chloro-4-methylphenyl)-4-isopropoxybenzamide can reduce the development of opioid tolerance and dependence, making it a promising candidate for addiction treatment. Another area of interest is the development of new analogs of N-(3-chloro-4-methylphenyl)-4-isopropoxybenzamide with improved selectivity and efficacy. Finally, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-methylphenyl)-4-isopropoxybenzamide and its potential for use in pain management and addiction treatment.
Synthesemethoden
N-(3-chloro-4-methylphenyl)-4-isopropoxybenzamide can be synthesized using a variety of methods, including the reaction of 3-chloro-4-methylphenyl isocyanate with 4-isopropoxyaniline, or the reaction of 4-isopropoxybenzoyl chloride with 3-chloro-4-methylphenylamine. The purity of the final product can be improved through recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-4-isopropoxybenzamide has been extensively studied for its potential use in pain management and addiction treatment. It has been shown to have a high affinity for the delta opioid receptor, which is involved in modulating pain and addiction responses. Studies have also shown that N-(3-chloro-4-methylphenyl)-4-isopropoxybenzamide can reduce the development of opioid tolerance and dependence, making it a promising candidate for addiction treatment.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-11(2)21-15-8-5-13(6-9-15)17(20)19-14-7-4-12(3)16(18)10-14/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWOYZUGFSCNJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-4-(propan-2-yloxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-methoxyphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5782267.png)
![N-[2-(acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5782285.png)



![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5782311.png)




![N-{[(4-{[(acetylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5782370.png)
